molecular formula C18H26N2O4S B5522120 N-cyclopentyl-4-methoxy-3-(1-piperidinylcarbonyl)benzenesulfonamide

N-cyclopentyl-4-methoxy-3-(1-piperidinylcarbonyl)benzenesulfonamide

Cat. No. B5522120
M. Wt: 366.5 g/mol
InChI Key: HKWVYSPLNGIHGE-UHFFFAOYSA-N
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Description

"N-cyclopentyl-4-methoxy-3-(1-piperidinylcarbonyl)benzenesulfonamide" is a complex chemical compound. The specific information about this compound is limited; however, insights can be drawn from related benzenesulfonamide compounds.

Synthesis Analysis

Synthesis of similar benzenesulfonamide compounds often involves multi-step chemical processes. For instance, the synthesis of N-(4-diethylamino)benzyl-4-[¹¹C]methoxy-N-(p-tolyl)benzenesulfonamide, a related compound, was achieved in three steps with 75-84% overall chemical yield, indicating a relatively efficient process (Gao et al., 2014).

Molecular Structure Analysis

Crystallographic studies are crucial in understanding the molecular structure. For example, N-[(dimethylamino)methylidene]-4-[1-(4-nitrophenyl)-1H-tetrazol-5-yl]benzenesulfonamide's structure was determined using X-ray crystallography, revealing details about the spatial arrangement of atoms in the molecule (Al-Hourani et al., 2016).

Chemical Reactions and Properties

Benzenesulfonamides can participate in various chemical reactions. Studies on similar compounds have shown interactions with enzymes and binding properties that can inform about the chemical behavior of N-cyclopentyl-4-methoxy-3-(1-piperidinylcarbonyl)benzenesulfonamide (Di Fiore et al., 2011).

Physical Properties Analysis

The physical properties of such compounds, like crystal structure and solubility, can be determined using various spectroscopic and analytical techniques. For instance, the crystal structure of N-(4-Methoxyphenyl)benzenesulfonamide was studied to understand its physical characteristics (Ibrahim et al., 2011).

Chemical Properties Analysis

The chemical properties, such as reactivity and stability, can be inferred from studies on similar compounds. The synthesis and biological evaluation of N-(7-indazolyl)benzenesulfonamide derivatives, for example, provided insights into the reactivity and potential applications of these compounds (Bouissane et al., 2006).

Scientific Research Applications

Cognitive Enhancement Properties

Research on derivatives similar to N-cyclopentyl-4-methoxy-3-(1-piperidinylcarbonyl)benzenesulfonamide shows potential cognitive-enhancing effects. For example, a study on SB-399885, a compound with a similar structure, demonstrated its efficacy as a potent, selective 5-HT6 receptor antagonist with cognitive-enhancing properties in aged rat models. This research suggests its potential utility in disorders characterized by cognitive deficits, such as Alzheimer's disease and schizophrenia, through the enhancement of cholinergic function (Hirst et al., 2006).

Carbonic Anhydrase Inhibition

N-substituted benzenesulfonamides have been studied for their carbonic anhydrase inhibitory effects, revealing insights into their mechanism of inhibition. These compounds have potential therapeutic applications in conditions where carbonic anhydrase activity is implicated (Di Fiore et al., 2011).

Anticancer Properties

A series of new derivatives of benzenesulfonamides, including structures similar to N-cyclopentyl-4-methoxy-3-(1-piperidinylcarbonyl)benzenesulfonamide, were synthesized and showed interesting cytotoxic activities. These activities suggest potential for further anti-tumor studies and highlight the role of such compounds in the development of new anticancer therapies (Gul et al., 2016).

Pain Treatment via Nav1.7 Inhibition

Research on cyclohexylamine- and piperidine-based benzenesulfonamides as Nav1.7 inhibitors for the treatment of pain indicates the potential of these compounds in developing new analgesics. Despite challenges in demonstrating efficacy in vivo, these studies provide a basis for further exploration of such compounds in pain management (Wu et al., 2017).

Vasospasm Prevention

Oral administration of endothelin receptor antagonists, with structural similarities to N-cyclopentyl-4-methoxy-3-(1-piperidinylcarbonyl)benzenesulfonamide, has been investigated for the prevention of cerebral vasospasm following subarachnoid hemorrhage. This research suggests a potential therapeutic approach for vasospasm in humans, highlighting the diverse applications of such compounds (Zuccarello et al., 1996).

properties

IUPAC Name

N-cyclopentyl-4-methoxy-3-(piperidine-1-carbonyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O4S/c1-24-17-10-9-15(25(22,23)19-14-7-3-4-8-14)13-16(17)18(21)20-11-5-2-6-12-20/h9-10,13-14,19H,2-8,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKWVYSPLNGIHGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NC2CCCC2)C(=O)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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